molecular formula C15H11F2N3O B2566715 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396862-74-0

3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2566715
CAS No.: 1396862-74-0
M. Wt: 287.27
InChI Key: ZVRSDFFRXWPVIA-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyridine core linked to a 3,4-difluorobenzamide moiety. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors for oncology research . The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine heterocycles are recognized as privileged structures in the design of potent therapeutic agents due to their ability to mimic purine bases and interact with ATP-binding sites of various kinases . Research into analogous compounds has demonstrated potential for inhibiting kinases such as EGFR, B-Raf, and MEK, which are critical targets in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, benzamide-based heterocycles derived from similar synthetic routes have shown promising in vitro antiviral activity against influenza viruses such as H5N1, indicating potential broader therapeutic applications . The presence of the 3,4-difluorophenyl group is a common strategic modification in drug design to enhance metabolic stability and binding affinity. This compound is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical R&D. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O/c16-12-5-4-10(7-13(12)17)15(21)18-8-11-9-19-20-6-2-1-3-14(11)20/h1-7,9H,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRSDFFRXWPVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzamide core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₁F₂N₃O
  • Molecular Weight : 287.26 g/mol
  • CAS Number : 1396707-37-1

The compound features a pyrazolo[1,5-a]pyridine moiety, which is known for its biological activity, particularly in the context of kinase inhibition and other enzymatic pathways.

Inhibition of Kinases

One of the primary applications of 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is its potential as an inhibitor of various kinases. Kinases are critical in regulating numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer and cardiovascular disorders.

  • Microtubule Affinity Regulating Kinase (MARK) : This compound has shown promise in selectively inhibiting MARK, which is associated with neurodegenerative diseases like Alzheimer's disease. Inhibition of MARK can lead to improved neuronal function and may provide therapeutic benefits for patients suffering from such conditions .

Cardiovascular Disorders

The compound's ability to modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway makes it a candidate for treating cardiovascular diseases. By enhancing this pathway, it may help alleviate conditions such as hypertension and heart failure .

Mechanistic Studies

Research into the mechanisms through which this compound operates can provide insights into its pharmacological effects. Studies have indicated that compounds within this class can influence cellular signaling pathways that regulate cell proliferation and apoptosis .

Development of Novel Therapeutics

Given its unique structure and mechanism of action, this compound serves as a lead structure for developing new therapeutics targeting various kinases. The ongoing research aims to optimize its efficacy and selectivity against specific targets to minimize side effects .

Case Studies and Research Findings

StudyFocusFindings
US10214526B2Cardiovascular DisordersDemonstrated efficacy in modulating NO/cGMP pathways; potential for treating hypertension .
WO2010017046A1Alzheimer's DiseaseShowed selective inhibition of MARK; implications for neuroprotection .
RSC PublishingMechanistic InsightsElucidated the role of pyrazolo[1,5-a]pyridine derivatives in cellular signaling .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Class Core Structure Common Substituents Biological Targets
Pyrazolo[1,5-a]pyrimidines Pyrazole fused to pyrimidine 5-Aryl, 7-amino, 3,6-dicarbonitrile TTK, B-Raf, MEK kinases
Pyrazolo[3,4-b]pyridines Pyrazole fused to pyridine 3-Phenyl, 5-methyl Mycobacterial enzymes
Target Compound Pyrazolo[1,5-a]pyridine 3,4-Difluorobenzamide Kinases (hypothesized)
  • Pyrazolo[1,5-a]pyrimidines: These derivatives, such as 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, exhibit potent kinase inhibition due to substitutions at positions 5, 6, and 7, which enhance interactions with hydrophobic kinase pockets .
  • Pyrazolo[3,4-b]pyridines : These analogs, like 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, demonstrate antimycobacterial activity via phenyl ring substitutions, highlighting the impact of peripheral groups on target specificity .

Pharmacological and Physicochemical Properties

  • Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines with 7-amino groups exhibit IC₅₀ values < 100 nM against TTK and B-Raf kinases, attributed to polar moieties in hydrophobic regions . The target compound’s difluorobenzamide group may mimic this effect, though empirical data are pending.
  • Solubility and Stability : Fluorine atoms in the benzamide moiety enhance metabolic stability but may reduce aqueous solubility compared to hydroxyl or methoxy analogs .
  • Antimycobacterial Activity: Pyrazolo[3,4-b]pyridine derivatives achieve MIC values of 0.5–2 µg/mL against M.

Key Research Findings and Implications

Recent studies underscore the importance of substitution patterns in pyrazolo-fused systems:

  • Microwave-assisted synthesis significantly improves regioselectivity and yield for pyrazolo[1,5-a]pyrimidines, a strategy applicable to the target compound’s production .
  • X-ray crystallography of pyrazolo[1,5-a]pyrimidines reveals a 1(1)/2-type inhibition mechanism, suggesting that the target compound’s benzamide group could stabilize similar kinase interactions .
  • Structural versatility in pyrazolo[1,5-a]pyrimidines allows for tuning of pharmacokinetic profiles, a principle extendable to the pyrazolo[1,5-a]pyridine scaffold .

Biological Activity

3,4-Difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its therapeutic potential.

  • Molecular Formula : C₁₅H₁₁F₂N₃O
  • Molecular Weight : 287.26 g/mol
  • CAS Number : 1396862-74-0

Biological Activity Overview

The biological activity of pyrazolo[1,5-a]pyridine derivatives, including this compound, has been explored in various studies. These compounds have shown promise in several therapeutic areas:

  • Anticancer Activity :
    • Pyrazolo[1,5-a]pyridines have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies indicate that certain derivatives exhibit potent inhibitory effects on FGFR signaling pathways, leading to reduced cell proliferation in cancer models .
  • Antimicrobial Properties :
    • Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds from related classes have shown effectiveness against Bacillus subtilis and Candida albicans .
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to act as selective phosphodiesterase 4 (PDE4) inhibitors, which may contribute to their anti-inflammatory properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • The presence of the pyrazole ring and its substitution patterns significantly influence the compound's potency against various targets.
  • Modifications to the benzamide moiety can enhance selectivity and efficacy against specific kinases involved in cancer progression .

Case Studies

Several studies provide insights into the biological efficacy of related compounds:

Study 1: FGFR Inhibition

A study synthesized multiple pyrazolo[3,4-d]pyridazinone derivatives and evaluated their effects on FGFR inhibition. Among these, one compound demonstrated an IC₅₀ value of 114.5 nmol/L against FGFR1 and showed significant antitumor efficacy in xenograft models .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a series of pyrazolo derivatives were tested against E. coli, B. subtilis, and C. albicans. The results indicated that specific structural modifications led to enhanced activity against these pathogens .

Data Tables

Compound Target IC₅₀ (nmol/L) Activity Type
Compound AFGFR1114.5Anticancer
Compound BBacillus subtilis10 (μM)Antimicrobial
Compound CPDE4Not specifiedAnti-inflammatory

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide?

The synthesis typically involves coupling reactions between fluorinated benzamide precursors and functionalized pyrazolo[1,5-a]pyridine intermediates. For example:

  • Step 1 : Activation of the carboxylic acid group in 3,4-difluorobenzoic acid using coupling agents like EDCI/HOBt to form an active ester.
  • Step 2 : Reaction with a pyrazolo[1,5-a]pyridin-3-ylmethylamine derivative under basic conditions (e.g., DIPEA in DMF) to form the amide bond.
  • Key intermediates : Diazonium salts derived from aminopyridine precursors can undergo cyclization via Pschorr-type reactions to form the pyrazolo[1,5-a]pyridine core .

Q. How is the structural identity of this compound confirmed post-synthesis?

A combination of spectroscopic and analytical techniques is used:

  • 1H/13C NMR : Distinct signals for the difluorobenzamide (e.g., aromatic protons at δ 7.2–8.0 ppm) and pyrazolo[1,5-a]pyridine (e.g., methylene bridge at δ 4.5–5.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 344.1 for C17H12F2N3O) .
  • X-ray crystallography : Resolves regiochemistry of the pyrazolo[1,5-a]pyridine ring and confirms fluorine substitution patterns .

Q. What are the primary challenges in purifying this compound?

  • Solubility issues : The compound’s lipophilic nature (due to fluorine and heterocyclic moieties) may require chromatographic purification using gradients of ethyl acetate/hexane or DCM/methanol .
  • Byproduct formation : Radical pathways during cyclization can yield isomers (e.g., pyrazolo[3,4-c]isoquinoline derivatives), necessitating careful monitoring via TLC or HPLC .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of pyrazolo[1,5-a]pyridine ring formation?

Regioselectivity is governed by:

  • Reaction medium : Ionic pathways in polar aprotic solvents (e.g., acetonitrile) favor pyrazolo[1,5-a]pyridine, while radical pathways in aqueous media may lead to competing products .
  • Catalysts : Microwave-assisted synthesis with pyridine as a base enhances cyclization efficiency and reduces side reactions (e.g., 1,4-pyrazolyl transfer) .
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the benzamide stabilize transition states, directing cyclization to the desired position .

Q. How can contradictory data in reaction outcomes be resolved?

  • Pathway analysis : Compare yields under ionic (e.g., tetrafluoroborate salts) vs. radical (e.g., hydrogen sulfate salts) conditions. For example, ionic pathways in acetonitrile yield 60–70% target product, while radical routes produce <30% due to competing decomposition .
  • Computational modeling : DFT calculations predict thermodynamic favorability of intermediates, explaining discrepancies in product ratios .

Q. What role do fluorine atoms play in modulating biological activity?

  • Electron effects : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) by altering electron density in the benzamide ring .
  • Metabolic stability : Fluorine reduces oxidative metabolism, improving half-life in vitro. Comparative studies show 3,4-difluoro analogs exhibit 2–3× higher stability than non-fluorinated counterparts .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow chemistry : Continuous processing minimizes decomposition of diazonium intermediates .
  • Catalyst screening : Pd/C or CuI accelerates coupling steps, reducing reaction time from 24h to 6h .
  • Crystallization control : Use anti-solvents (e.g., water) to precipitate the compound, achieving >95% purity without chromatography .

Data Contradiction Analysis

Q. Why do similar synthetic protocols report varying yields for this compound?

Discrepancies arise from:

  • Trace moisture : Hydrolysis of intermediates (e.g., diazonium salts) in non-anhydrous solvents reduces yield. Strict drying of acetonitrile (over molecular sieves) improves consistency .
  • Temperature gradients : Microwave-assisted reactions (120°C) achieve higher reproducibility than oil-bath heating due to uniform thermal distribution .

Methodological Recommendations

  • For regioselective synthesis : Use sodium nitrite in acetic acid to generate diazonium intermediates, followed by cyclization in anhydrous acetonitrile at 0–5°C .
  • For bioactivity testing : Prioritize assays targeting kinases (e.g., JAK2) or phosphodiesterases, where pyrazolo[1,5-a]pyridine scaffolds show nM-level inhibition .

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